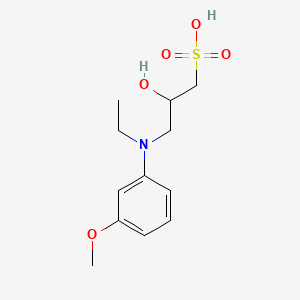
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxy group on the pyridine ring and the tetrahydropyrimidine structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Nucleophilic Substitution: The halogenated pyridine intermediate reacts with a nucleophile, such as a methylamine derivative, to form the 3-substituted pyridine.
Cyclization: The substituted pyridine undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用机制
The mechanism of action of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-((6-Methoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Chloropyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Methylpyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-[(6-ethoxypyridin-3-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-2-16-12-5-4-10(9-15-12)8-11-13-6-3-7-14-11/h4-5,9H,2-3,6-8H2,1H3,(H,13,14) |
InChI 键 |
ZJEPEPWYCNUTEH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC=C(C=C1)CC2=NCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)





![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)



